molecular formula C11H13N3S B1374851 4-Amino Levamisole CAS No. 76497-82-0

4-Amino Levamisole

Cat. No.: B1374851
CAS No.: 76497-82-0
M. Wt: 219.31 g/mol
InChI Key: UTPPGYXTOFTCDF-SNVBAGLBSA-N
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Mechanism of Action

Target of Action

4-Amino Levamisole, also known as DTXSID00747004 or 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline, primarily targets the L-subtype nicotinic acetylcholine receptors in nematode muscles . It also influences the functions of cellular immunity, particularly T cells .

Mode of Action

The compound acts as an agonist to the L-subtype nicotinic acetylcholine receptors, reducing the capacity of the males to control their reproductive muscles and limiting their ability to copulate . It can act either as an immunostimulant agent or an immunosuppressive agent . These effects depend upon the dose administered, the timing of its administration, the experimental assay used to measure effects, and the host genetic background .

Biochemical Pathways

This compound influences several biochemical pathways. It stimulates the formation of antibodies to various antigens, enhances T-cell responses by stimulating T-cell activation and proliferation, potentiates monocyte and macrophage functions including phagocytosis and chemotaxis, and increases neutrophil mobility, adherence, and chemotaxis . It also inhibits JAK/STAT and TLR7 signaling activity and downstream involved molecules .

Pharmacokinetics

It is known that the drug’s actions are modulated by the interaction between the t-cell recruiting efficacy of the sulfur moiety and the cholinergic effects of the imidazole ring .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It suppresses CD4+ T-cell proliferation and antigen-presenting cell activation in aplastic anemia by regulating the JAK/STAT and TLR signaling pathways . It also inhibits angiogenesis in vitro and tumor growth in vivo .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the drug’s actions are modulated by the interaction between the T-cell recruiting efficacy of the sulfur moiety and the cholinergic effects of the imidazole ring . The effectiveness of an immunotherapeutic drug like this compound is dependent upon characteristics of the individual host . Therefore, therapy with such drugs must be individualized; the appropriate agent and dosage should be chosen according to the immune capabilities of individual patients .

Chemical Reactions Analysis

4-Amino Levamisole undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Amino Levamisole can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPPGYXTOFTCDF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747004
Record name 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76497-82-0
Record name 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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